molecular formula C23H21NO B1163594 (1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone

(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B1163594
M. Wt: 327.4
InChI Key: GJHGLAADYQQJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Naphthalene derivatives: Used in organic electronics and as intermediates in chemical synthesis.

Uniqueness

(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its combined indole and naphthalene structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4

IUPAC Name

(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO/c1-23(2,3)24-15-20(18-12-6-7-14-21(18)24)22(25)19-13-8-10-16-9-4-5-11-17(16)19/h4-15H,1-3H3

InChI Key

GJHGLAADYQQJTA-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(1-(tert-butyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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